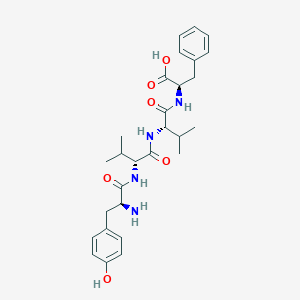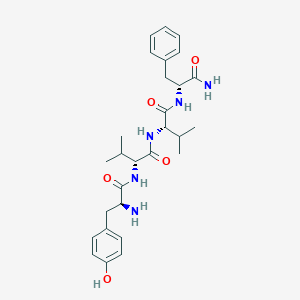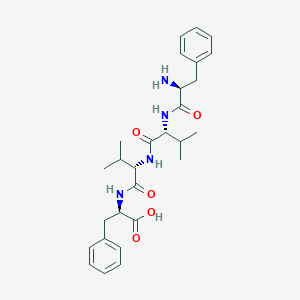
JKE-1674
描述
JKE-1674 is a compound that has garnered significant attention in the field of chemical and biological research. It is an analog of ML-210, where the nitroisoxazole ring is replaced with an α-nitroketoxime group. This compound is known for its ability to induce ferroptosis, a form of programmed cell death, by inhibiting glutathione peroxidase 4 (GPX4) in cells .
作用机制
JKE-1674 通过抑制谷胱甘肽过氧化物酶 4 发挥作用,谷胱甘肽过氧化物酶 4 是一种硒蛋白,可解毒脂类氢过氧化物。this compound 的 α-硝基酮肟基团在细胞中转化为腈氧化物 (JKE-1777),然后与谷胱甘肽过氧化物酶 4 的硒代半胱氨酸残基共价反应。 这种共价修饰抑制酶的活性,导致脂类氢过氧化物的积累和铁死亡的诱导 .
准备方法
合成路线和反应条件
JKE-1674 的合成涉及用 α-硝基酮肟基团取代 ML-210 中的硝基异恶唑环。这种转化可以通过在受控条件下进行一系列化学反应来实现。关键步骤包括:
α-硝基酮肟的形成: 硝基异恶唑环在碱性条件下打开形成 α-硝基酮肟.
转化为 this compound: 然后将 α-硝基酮肟进行进一步的化学转化以得到 this compound.
工业生产方法
虽然 this compound 的具体工业生产方法没有被广泛记录,但该化合物可以使用标准有机合成技术在实验室环境中合成。 该过程涉及多个步骤,包括中间体的制备和最终产物的纯化,以达到高纯度水平 .
化学反应分析
反应类型
JKE-1674 经历了几种类型的化学反应,包括:
氧化: α-硝基酮肟基团可以被氧化形成腈氧化物.
还原: 还原反应可以修饰硝基以形成各种衍生物.
取代: 该化合物可以进行取代反应,尤其是在硝基上.
常用试剂和条件
主要产品
科学研究应用
JKE-1674 具有广泛的科学研究应用,包括:
相似化合物的比较
类似化合物
ML-210: JKE-1674 的母体化合物,以其诱导铁死亡的活性而闻名.
α-氯乙酰胺抑制剂: 通过不同机制作用于谷胱甘肽过氧化物酶 4 的其他抑制剂.
This compound 的独特性
This compound 的独特性在于它与 α-氯乙酰胺抑制剂相比具有更高的选择性和稳定性。 它通过形成腈氧化物亲电试剂诱导铁死亡的能力为靶向耐药癌细胞提供了一种新方法 .
属性
IUPAC Name |
(2E)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHKIAPXVDWCP-PTGBLXJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N/O)/C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


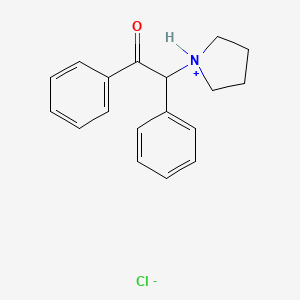
![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)

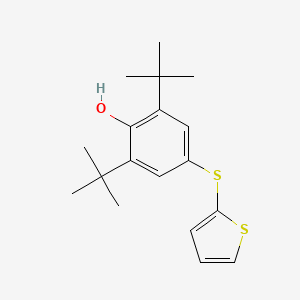
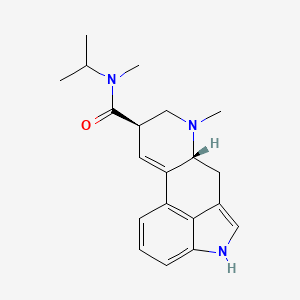
![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)
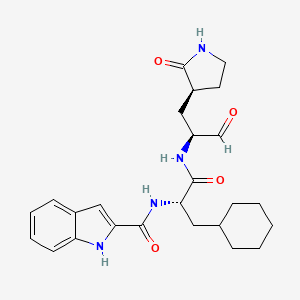
![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)
